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Compound of Interest

Compound Name: BI-882370

Cat. No.: B606099

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of BI-882370,
a potent and selective RAF kinase inhibitor. The document summarizes key quantitative data,
details the experimental methodologies used for its characterization, and visualizes relevant
biological pathways and experimental workflows.

Executive Summary

BI-882370 is a type Il RAF inhibitor that selectively binds to the inactive, DFG-out conformation
of the BRAF kinase[1]. It demonstrates high potency against oncogenic BRAFV600E as well as
wild-type BRAF and CRAF kinases[1]. Kinome profiling has revealed a high degree of
selectivity for BI-882370, with significant activity against a small number of off-target kinases,
primarily within the tyrosine kinase family. This focused activity profile suggests a potentially
favorable therapeutic window.

Data Presentation: Quantitative Kinase Inhibition

The inhibitory activity of BI-882370 has been quantified against its primary RAF targets and a
broad panel of other kinases. The following tables summarize these findings for comparative

analysis.

Table 1: Potency Against Primary RAF Kinase Targets

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b606099?utm_src=pdf-interest
https://www.benchchem.com/product/b606099?utm_src=pdf-body
https://www.benchchem.com/product/b606099?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.3c00332
https://pubs.acs.org/doi/10.1021/acsomega.3c00332
https://www.benchchem.com/product/b606099?utm_src=pdf-body
https://www.benchchem.com/product/b606099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BI-882370 exhibits low nanomolar potency against both mutant and wild-type RAF isoforms in
biochemical assays.

Kinase Target IC50 (nM) KD (nM)
BRAFV600E 0.4 4
BRAF (Wild-Type) 0.8 6
CRAF (Wild-Type) 0.6 3

Table 2: Selectivity Profile Against Off-Target Kinases

The selectivity of BI-882370 was assessed against a panel of 253 kinases at a concentration of
1 pM. Fifteen kinases demonstrated greater than 50% inhibition and were selected for
subsequent IC50 determination[2]. The results highlight a selectivity of approximately 100-fold
for BRAFV600E over the most sensitive off-target kinase, CSF1R][2].
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Off-Target Kinase Kinase Family IC50 (nM)
CSF1R Tyrosine Kinase 39
LYN Tyrosine Kinase 41
SRC Tyrosine Kinase 44
YES1 Tyrosine Kinase a7
KIT Tyrosine Kinase 64
FLT4 (VEGFR4) Tyrosine Kinase 67
TEC Tyrosine Kinase 71
DDR1 Tyrosine Kinase 90
PDGFRB Tyrosine Kinase 95
FLT1 (VEGFR1) Tyrosine Kinase 100
EPHA2 Tyrosine Kinase 120
TIE2 (TEK) Tyrosine Kinase 130
RET Tyrosine Kinase 140
PDGFRA Tyrosine Kinase 160
DDR2 Tyrosine Kinase 210

Experimental Protocols

The following sections detail the methodologies employed to characterize the potency and
selectivity of BI-882370.

Biochemical Kinase Assay: RAF-MEK-ERK Cascade

The potency of BI-882370 against RAF kinases was determined using a coupled enzymatic
assay, specifically a RAF-MEK-ERK cascade assay that measures the activity of the
downstream kinase, ERK][3]. This method provides a more physiologically relevant assessment
of RAF inhibition within the context of the signaling pathway.
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Principle: In this assay, active RAF kinase phosphorylates and activates MEK, which in turn
phosphorylates and activates ERK. The activity of ERK is then measured using a specific
substrate. Inhibition of RAF by BI-882370 leads to a decrease in ERK activity, which is
guantified to determine the IC50 value.

Representative Protocol (based on FRET methodology)[4][5]:

o Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction
mixture contains active RAF kinase (e.g., BRAFV600E), unactivated MEK1, unactivated
ERK2, and ATP in a kinase assay buffer.

o Compound Addition: A serial dilution of BI-882370 is added to the reaction wells.

e Initiation and Incubation: The reaction is initiated by the addition of an ERK-specific peptide
substrate labeled with a FRET pair (e.g., coumarin and fluorescein). The reaction is
incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the
cascade reaction to proceed.

« Signal Detection: In the absence of inhibition, ERK phosphorylates the FRET peptide. A
development reagent containing a protease that selectively cleaves the unphosphorylated
peptide is added. Cleavage of the unphosphorylated substrate separates the FRET pair,
leading to a decrease in the FRET signal. The amount of phosphorylated peptide, which is
protected from cleavage, is directly proportional to the FRET signal.

o Data Analysis: The FRET signal is measured using a plate reader. The IC50 values are
calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling

A comprehensive kinase panel was utilized to assess the selectivity of BI-882370[2].

Principle: The inhibitor is tested against a large number of purified kinases to identify off-target
interactions. This is typically done in a two-step process: an initial screen at a high
concentration, followed by IC50 determination for any kinases that show significant inhibition.

Representative Protocol:
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e Primary Screen: BI-882370 is incubated with a panel of 253 different kinases at a single
concentration (1 uM) in the presence of ATP and a specific substrate for each kinase[2].
Kinase activity is measured, and the percent inhibition relative to a vehicle control is
calculated.

o |C50 Determination: For kinases showing inhibition greater than a predefined threshold (e.g.,
>50%), a full dose-response curve is generated by testing a range of BI-882370
concentrations.

o Data Analysis: The IC50 values are calculated from the dose-response curves to quantify the
potency of BI-882370 against each identified off-target kinase.

Cellular Assay: Phospho-ERK (p-ERK) Measurement

The cellular potency of BI-882370 was determined by measuring the inhibition of ERK
phosphorylation in BRAF-mutant human melanoma cell lines, such as A375.

Principle: BI-882370 inhibits the RAF-MEK-ERK pathway in BRAF-mutant cells, leading to a
decrease in the levels of phosphorylated ERK (p-ERK). This can be quantified using methods
like ELISA or Western blotting.

Representative Protocol (Cell-based ELISA)[6][7]:

e Cell Culture and Treatment: A375 cells are seeded in 96-well plates and allowed to adhere.
The cells are then treated with a serial dilution of BI-882370 for a specified time (e.g., 2
hours).

e Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

e Immunoassay: The cell lysates are transferred to an ELISA plate pre-coated with a capture
antibody that binds to total ERK.

» Detection: A detection antibody that specifically recognizes the phosphorylated form of ERK
(p-ERK) is added. This is followed by the addition of a horseradish peroxidase (HRP)-
conjugated secondary antibody.
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» Signal Generation: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP
to produce a colored product. The reaction is stopped, and the absorbance is measured at
450 nm.

o Data Analysis: The absorbance signal, which is proportional to the amount of p-ERK, is
plotted against the concentration of BI-882370 to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a representative experimental
workflow.
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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of BI-882370 on
RAF.
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Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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